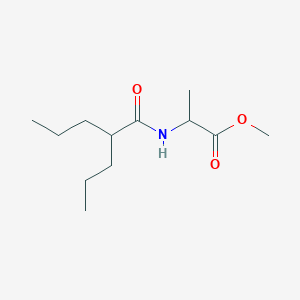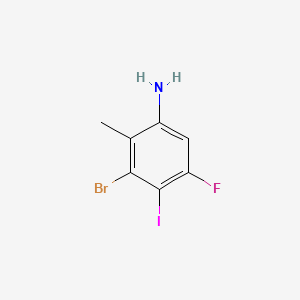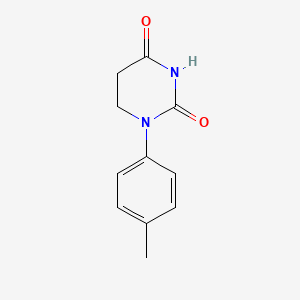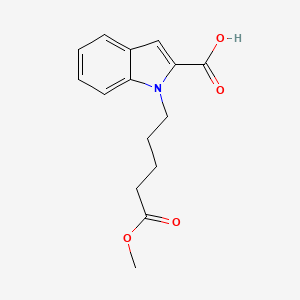![molecular formula C13H19NO B13887213 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol is a chemical compound with the molecular formula C12H17NO It is characterized by a cyclopropyl ring substituted with a benzylamino group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclopropyl ring.
Addition of the ethanol group: The final step involves the reaction of the intermediate compound with an ethanol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of benzylamino-2-methyl-cyclopropyl aldehyde or carboxylic acid.
Reduction: Formation of 2-methyl-cyclopropyl-ethanolamine.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropyl ring and ethanol group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)ethanol: Similar structure but lacks the cyclopropyl ring.
2-Methyl-cyclopropylamine: Similar structure but lacks the benzylamino and ethanol groups.
Benzylamine: Similar structure but lacks the cyclopropyl and ethanol groups.
Uniqueness
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol is unique due to the presence of both a cyclopropyl ring and a benzylamino group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[1-(benzylamino)-2-methylcyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-11-9-13(11,7-8-15)14-10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 |
InChI Key |
ODRDMEAMLIJBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(CCO)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)

![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)

![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)

![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)



